molecular formula C23H27NO5 B11683503 ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11683503
M. Wt: 397.5 g/mol
InChI Key: FZIOTOBTWXQGDC-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indole core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its indole core, combined with methoxy and ethyl ester groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C23H27NO5/c1-6-29-23(25)22-15(2)24(19-9-8-17(26-3)14-18(19)22)12-11-16-7-10-20(27-4)21(13-16)28-5/h7-10,13-14H,6,11-12H2,1-5H3

InChI Key

FZIOTOBTWXQGDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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